IL-17 modulator 2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

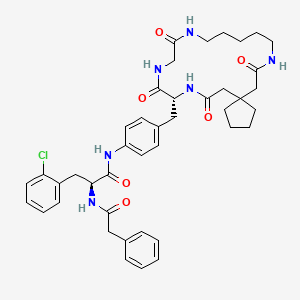

(2S)-3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[[(9R)-7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl]methyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H51ClN6O6/c43-33-14-6-5-13-31(33)25-35(48-36(50)24-29-11-3-1-4-12-29)41(55)47-32-17-15-30(16-18-32)23-34-40(54)46-28-39(53)45-22-10-2-9-21-44-37(51)26-42(19-7-8-20-42)27-38(52)49-34/h1,3-6,11-18,34-35H,2,7-10,19-28H2,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,50)(H,49,52)/t34-,35+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTNEKZTSOZTDI-GPOMZPHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)CC2(CCCC2)CC(=O)NC(C(=O)NCC(=O)NCC1)CC3=CC=C(C=C3)NC(=O)C(CC4=CC=CC=C4Cl)NC(=O)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(=O)CC2(CCCC2)CC(=O)N[C@@H](C(=O)NCC(=O)NCC1)CC3=CC=C(C=C3)NC(=O)[C@H](CC4=CC=CC=C4Cl)NC(=O)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H51ClN6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of IL-17 Modulators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Interleukin-17 (IL-17) modulators, a critical class of therapeutics for a range of autoimmune and inflammatory diseases. The document details the IL-17 signaling pathway, the distinct mechanisms of various modulator classes, quantitative data on their activity, and the experimental protocols employed for their characterization.

The IL-17 Signaling Pathway: A Central Mediator of Inflammation

Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells.[1] It plays a crucial role in host defense against extracellular pathogens but is also a central driver of pathology in numerous autoimmune diseases when its signaling is dysregulated.[2] The canonical IL-17A signaling cascade is initiated by the binding of the dimeric IL-17A cytokine to its cell surface receptor complex.

The IL-17 receptor is a heterodimer composed of the IL-17RA and IL-17RC subunits.[3] Upon ligand binding, a conformational change in the receptor complex leads to the recruitment of the adaptor protein, NF-κB activator 1 (Act1).[3] Act1, which possesses E3 ubiquitin ligase activity, then recruits and polyubiquitinates TNF receptor-associated factor 6 (TRAF6).[4] This ubiquitination event serves as a scaffold for the assembly of downstream signaling complexes, leading to the activation of two major pathways:

-

NF-κB Pathway: The TRAF6-dependent pathway activates the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the nuclear factor-κB (NF-κB) transcription factor to translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases (MMPs).

-

MAPK Pathways: IL-17 signaling also activates mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK. These pathways contribute to the stabilization of mRNA transcripts of inflammatory genes and further amplify the inflammatory response.

The tight regulation of this pathway is critical, and its dysregulation is implicated in the pathogenesis of diseases such as psoriasis, psoriatic arthritis, and ankylosing spondylitis.

Mechanisms of IL-17 Modulation

Therapeutic intervention in the IL-17 pathway is primarily achieved through two main strategies: direct neutralization of the IL-17A cytokine and blockade of its receptor. A third emerging strategy involves the development of small molecule inhibitors that disrupt the protein-protein interaction between IL-17A and its receptor.

Monoclonal Antibody-Based Modulators

Monoclonal antibodies (mAbs) represent the most clinically advanced class of IL-17 modulators. They offer high specificity and affinity for their targets.

-

Direct IL-17A Neutralization: This approach involves mAbs that bind directly to the IL-17A cytokine, thereby preventing its interaction with the IL-17RA/RC receptor complex. Secukinumab and Ixekizumab are two prominent examples of this class. By sequestering IL-17A, these antibodies effectively block the initiation of the downstream inflammatory cascade.

-

IL-17 Receptor Blockade: This strategy employs mAbs that target the IL-17RA subunit of the receptor complex. Brodalumab is a key example of this mechanism. By binding to IL-17RA, it prevents the binding of not only IL-17A but also other IL-17 family members that utilize this receptor subunit, such as IL-17F and IL-17E (IL-25). This results in a broader inhibition of IL-17 pathway signaling.

Small Molecule Modulators

The development of orally bioavailable small molecule inhibitors targeting the IL-17 pathway is an active area of research. These molecules are designed to disrupt the protein-protein interaction (PPI) between IL-17A and its receptor, IL-17RA. One such example is "IL-17A modulator-2," a compound identified from patent literature. While the precise binding mode of many of these small molecules is still under investigation, they represent a promising therapeutic modality with the potential for oral administration.

Quantitative Data on IL-17 Modulators

The efficacy of IL-17 modulators is quantified by various parameters, including their binding affinity (Kd) and their inhibitory concentration (IC50 or pIC50).

| Modulator Class | Example Modulator | Target | Quantitative Measure | Value |

| Small Molecule | IL-17A modulator-2 | IL-17A | pIC50 | 8.3 |

| Monoclonal Antibody | Secukinumab | IL-17A | Kd | ~50-100 pM |

| Monoclonal Antibody | Ixekizumab | IL-17A | Kd | ~50-100 times higher affinity than Secukinumab |

| Monoclonal Antibody | Brodalumab | IL-17RA | High Affinity | Not specified in the provided results |

Experimental Protocols for Characterizing IL-17 Modulators

A variety of in vitro assays are employed to characterize the mechanism of action and potency of IL-17 modulators.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-17A/IL-17RA Interaction

-

Principle: This assay is used to quantify the inhibition of the binding between IL-17A and its receptor, IL-17RA.

-

Methodology:

-

Recombinant human IL-17RA is coated onto the wells of a microplate.

-

Biotinylated recombinant human IL-17A is pre-incubated with varying concentrations of the test modulator.

-

The mixture is then added to the IL-17RA-coated wells.

-

After incubation and washing, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated IL-17A.

-

A substrate for HRP is added, and the resulting colorimetric signal is measured. The signal is inversely proportional to the inhibitory activity of the modulator.

-

Cell-Based Functional Assays

-

Principle: These assays measure the ability of a modulator to inhibit the downstream cellular effects of IL-17A signaling, such as the production of pro-inflammatory cytokines and chemokines.

-

Methodology (Example: IL-6 or GRO-α production):

-

A cell line responsive to IL-17A, such as human dermal fibroblasts or the human epithelial cell line HeLa, is cultured in a multi-well plate.

-

The cells are pre-treated with various concentrations of the IL-17 modulator.

-

The cells are then stimulated with a sub-maximal concentration of recombinant human IL-17A.

-

After an appropriate incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

-

The concentration of a downstream effector molecule, such as IL-6 or GRO-α, in the supernatant is quantified using a specific ELISA kit.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Principle: SPR is a label-free technique used to measure the real-time binding kinetics and affinity between a modulator and its target.

-

Methodology:

-

The target protein (e.g., IL-17A or IL-17RA) is immobilized on the surface of a sensor chip.

-

A solution containing the modulator is flowed over the chip surface.

-

The binding of the modulator to the immobilized target causes a change in the refractive index at the surface, which is detected by the SPR instrument.

-

By analyzing the association and dissociation phases of the binding event, the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd) can be determined.

-

Förster Resonance Energy Transfer (FRET) Competition Assay

-

Principle: FRET is a distance-dependent interaction between two fluorophores. This assay can be used in a competition format to measure the inhibition of the IL-17A/IL-17RA interaction.

-

Methodology:

-

Recombinant IL-17A is labeled with a donor fluorophore, and recombinant IL-17RA is labeled with an acceptor fluorophore.

-

When the two proteins interact, the donor and acceptor fluorophores are in close proximity, resulting in a FRET signal.

-

The test modulator is added to the mixture. If the modulator disrupts the IL-17A/IL-17RA interaction, the distance between the fluorophores increases, leading to a decrease in the FRET signal.

-

The IC50 value for the modulator can be determined by measuring the FRET signal at different modulator concentrations.

-

Visualizations of Signaling Pathways and Mechanisms of Action

Caption: Canonical IL-17A signaling pathway.

Caption: Mechanisms of action of different IL-17 modulators.

References

An In-depth Technical Guide to the IL-17 Signaling Pathway and its Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-17 (IL-17) is a family of pro-inflammatory cytokines that play a critical role in host defense against extracellular pathogens, particularly fungi and bacteria.[1][2][3] The IL-17 family consists of six members: IL-17A, IL-17B, IL-17C, IL-17D, IL-17E (also known as IL-25), and IL-17F.[1][4] Of these, IL-17A is the most studied and is the hallmark cytokine of T helper 17 (Th17) cells. While essential for immunity, dysregulated IL-17 signaling is a key driver in the pathogenesis of numerous autoimmune and chronic inflammatory diseases, including psoriasis, psoriatic arthritis, ankylosing spondylitis, and rheumatoid arthritis. This central role in disease has made the IL-17 pathway an attractive target for therapeutic intervention.

This technical guide provides a detailed overview of the canonical IL-17A signaling pathway, explores the mechanisms of IL-17 modulators, presents quantitative data for modulator analysis, and details key experimental protocols for pathway investigation. The term "IL-17 modulator 2" is a non-standard designation; this guide will refer to a representative small molecule modulator, designated "IL-17A modulator-2," which has been described in patent literature and is available as a research chemical.

The IL-17 Signaling Pathway

The canonical IL-17A signaling cascade is initiated by the binding of dimeric IL-17A to its heteromeric cell surface receptor complex. This complex is composed of two subunits, IL-17RA and IL-17RC, which are single-pass transmembrane proteins. Both receptor subunits contain a conserved cytoplasmic motif known as the SEFIR (SEF/IL-17R) domain, which is crucial for downstream signal transduction.

Upon ligand binding, a conformational change in the receptor complex facilitates the recruitment of the key adaptor protein, Act1 (also known as CIKS or TRAF3IP2), via homotypic SEFIR-SEFIR domain interactions. Act1 is a critical mediator that links the receptor to downstream signaling cascades and possesses E3 ubiquitin ligase activity.

Act1 then recruits and mediates the K63-linked polyubiquitination of Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6), another E3 ubiquitin ligase. This ubiquitination event is essential for the activation of downstream pathways. TRAF6, in turn, activates several cascades, including the nuclear factor κB (NF-κB), mitogen-activated protein kinase (MAPK) (including ERK, p38, and JNK), and CCAAT-enhancer-binding protein (C/EBP) pathways.

Activation of these pathways leads to the translocation of transcription factors into the nucleus, driving the expression of a wide array of target genes. These include pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8) that recruit neutrophils, and antimicrobial peptides (e.g., β-defensins). Additionally, IL-17 signaling can promote tissue remodeling by inducing the expression of matrix metalloproteinases (MMPs). Beyond transcriptional activation, the Act1-TRAF2-TRAF5 complex can also stabilize the mRNA of certain inflammatory genes, amplifying the inflammatory response.

Modulation of the IL-17 Pathway

Given its central role in inflammation, the IL-17 pathway is a prime target for therapeutic modulation. Strategies primarily involve biologic agents, such as monoclonal antibodies, and emerging small molecule inhibitors.

-

Monoclonal Antibodies: These biologics are the most established IL-17 modulators. They work by either directly neutralizing the IL-17A cytokine (e.g., Secukinumab, Ixekizumab) or by blocking the IL-17RA receptor subunit (e.g., Brodalumab), thereby preventing ligand binding and subsequent signal initiation.

-

Small Molecule Inhibitors: The development of orally active small molecules that disrupt the IL-17A/IL-17RA protein-protein interaction (PPI) is an area of intensive research. These molecules offer potential advantages over biologics, including oral administration and better tissue penetration. "IL-17A modulator-2" is a representative of this class, identified from patent literature as an inhibitor of IL-17A's biological action. Such molecules are designed to bind to IL-17A, preventing it from engaging its receptor complex.

Quantitative Analysis of IL-17 Modulators

The characterization and comparison of IL-17 modulators rely on robust quantitative assays. Key parameters include binding affinity (Kd), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50).

| Modulator Class | Example | Target | Assay Type | Parameter | Typical Value Range |

| Monoclonal Antibody | Secukinumab | IL-17A | Surface Plasmon Resonance (SPR) | Affinity (Kd) | 100-250 pM |

| Ixekizumab | IL-17A | Surface Plasmon Resonance (SPR) | Affinity (Kd) | < 3 pM | |

| Brodalumab | IL-17RA | Surface Plasmon Resonance (SPR) | Affinity (Kd) | 23 pM | |

| Small Molecule | IL-17A modulator-2 | IL-17A | Cell-based reporter assay | pIC50 | 8.3 |

| Representative Compound | IL-17A | In vivo efficacy (murine model) | Edema Reduction | Significant |

Note: Data is compiled from various public sources and patent literature for representative purposes. pIC50 is the negative logarithm of the IC50 value.

Key Experimental Protocols

Cell-Based IL-6 Reporter Assay for Modulator Potency (IC50 Determination)

This assay measures the ability of a modulator to inhibit IL-17A-induced production of IL-6, a key downstream cytokine.

Principle: Human dermal fibroblasts (HDF) or similar responsive cell lines are stimulated with a fixed concentration of IL-17A in the presence of varying concentrations of the test modulator. The amount of IL-6 secreted into the supernatant is then quantified, typically by ELISA.

Detailed Methodology:

-

Cell Culture: Culture HDFs in appropriate media (e.g., DMEM with 10% FBS) in 96-well plates until confluent.

-

Starvation: Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal signaling.

-

Modulator Preparation: Prepare a serial dilution of the test modulator (e.g., "IL-17A modulator-2") in assay medium.

-

Stimulation:

-

Add the diluted modulator to the cells and incubate for 1 hour at 37°C.

-

Add a fixed concentration of recombinant human IL-17A (typically the EC80 concentration, e.g., 1-5 ng/mL) to all wells except the negative control.

-

Incubate for 24 hours at 37°C.

-

-

Supernatant Collection: Carefully collect the culture supernatant from each well.

-

Quantification:

-

Quantify the IL-6 concentration in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

Read the absorbance on a plate reader.

-

-

Data Analysis:

-

Generate a standard curve from the IL-6 standards.

-

Calculate the IL-6 concentration for each sample.

-

Plot the IL-6 concentration against the logarithm of the modulator concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Western Blot for Pathway Activation Analysis

This protocol assesses the activation of key signaling intermediates, such as TRAF6 or downstream kinases, by detecting their post-translational modifications (e.g., phosphorylation).

Principle: Cells are treated with IL-17A for a short duration to induce pathway activation. Cell lysates are then prepared, and proteins are separated by size via SDS-PAGE. Specific antibodies are used to detect the total and phosphorylated forms of target proteins.

Detailed Methodology:

-

Cell Treatment: Plate cells (e.g., HeLa or mouse embryonic fibroblasts) and grow to 80-90% confluency. Treat with IL-17A (e.g., 50 ng/mL) for various short time points (e.g., 0, 5, 15, 30 minutes).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-p65) or total protein overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, add an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Conclusion

The IL-17 signaling pathway is a fundamental component of the inflammatory response and a validated, high-value target for the treatment of autoimmune diseases. The successful development of monoclonal antibodies targeting IL-17A and its receptor has provided significant clinical benefit to patients. The ongoing research into small molecule inhibitors that can disrupt the IL-17A/IL-17RA interaction promises a new generation of oral therapeutics. A thorough understanding of the molecular cascade, coupled with robust quantitative and mechanistic assays as detailed in this guide, is essential for the continued discovery and development of novel IL-17 pathway modulators.

References

- 1. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are IL-17 modulators and how do they work? [synapse.patsnap.com]

- 3. Negative Control of IL-17R Signaling: Implications for Fungal Immunity - Sarah Gaffen [grantome.com]

- 4. IL-17 Family Signaling Pathways: R&D Systems [rndsystems.com]

The Advent of Small Molecule IL-17 Modulators: A New Frontier in Inflammatory Disease Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

The interleukin-17 (IL-17) signaling pathway has been unequivocally identified as a central driver of inflammation in a host of autoimmune and inflammatory disorders. While monoclonal antibodies targeting this pathway have achieved significant clinical success, the development of orally bioavailable small molecule modulators represents a paradigm shift in the therapeutic landscape. This technical guide delves into the discovery and synthesis of these next-generation IL-17 inhibitors, providing a comprehensive overview for scientists and professionals in the field.

The IL-17 Pathway: A Critical Mediator of Inflammation

Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of diseases such as psoriasis, psoriatic arthritis, and rheumatoid arthritis.[1][2][3][4] Produced primarily by T helper 17 (Th17) cells, IL-17A forms homodimers or heterodimers with IL-17F and signals through its receptor complex, consisting of IL-17RA and IL-17RC.[1] This interaction triggers a downstream signaling cascade, leading to the production of chemokines and other inflammatory mediators that recruit immune cells like neutrophils to the site of inflammation. The dysregulation of this axis is a key factor in the chronic inflammation and tissue damage characteristic of several autoimmune conditions.

The Shift from Biologics to Small Molecules

The therapeutic potential of targeting the IL-17 pathway has been validated by the clinical success of monoclonal antibodies. However, these large molecule biologics are associated with limitations such as the need for parenteral administration, poor tissue penetration, and potential immunogenicity. Small molecule modulators offer several potential advantages, including oral bioavailability, better tissue distribution, and more tunable pharmacokinetic profiles, which could lead to improved patient compliance and efficacy in a wider range of indications. The primary challenge in developing small molecule inhibitors lies in disrupting the large protein-protein interaction (PPI) between IL-17A and its receptor.

Discovery Strategies for Novel Small Molecule IL-17 Modulators

The discovery of small molecule IL-17 modulators has been propelled by innovative screening and design strategies. Virtual screening of extensive chemical libraries has been instrumental in identifying initial hit compounds. For instance, the identification of CBG040591 and CBG060392 as micromolar affinity ligands for IL-17RA was achieved through this approach. Structure-based drug design, aided by X-ray crystallography and NMR spectroscopy, has provided crucial insights into the binding modes of these molecules, enabling the rational design of more potent inhibitors. Furthermore, the exploration of novel binding pockets on the IL-17A cytokine has opened up new avenues for allosteric modulation, aiming to rigidify the cytokine and prevent the conformational changes necessary for receptor binding.

Promising Small Molecule IL-17 Modulators

Several classes of small molecules have emerged as promising IL-17 modulators. These include imidazole derivatives, spirocyclic compounds, and macrocycles. The following tables summarize the available quantitative data for some of the representative small molecule IL-17 modulators identified in the public domain.

| Compound | Target | Assay | IC50 | Reference |

| [I] | IL-17A | HTRF Assay | 4 nM | |

| CBG040591 | IL-17RA | Biophysical Assay | µM range | |

| CBG060392 | IL-17RA | Biophysical Assay | µM range | |

| Compound 6 | IL-17a | Microscale Thermophoresis | 507 nM | |

| Compound 6C | IL-17a | Microscale Thermophoresis | 170 nM |

Table 1: In Vitro Biological Activity of Selected Small Molecule IL-17 Modulators

| Compound | Parameter | Human | Rat | Dog | Reference |

| [I] | Fraction unbound in plasma | 0.04 | 0.010 | 0.07 | |

| Clearance (mL/min/kg) @ 0.5 mg/kg i.v. | - | 13 | 1.5 | ||

| Volume of distribution (L/kg) @ 0.5 mg/kg i.v. | - | 2.8 | 2.5 | ||

| Half-life (h) @ 0.5 mg/kg i.v. | - | 2.8 | 20 | ||

| Bioavailability (%) @ 3 mg/kg p.o. | - | 45% | 20-30% |

Table 2: Pharmacokinetic Properties of a Lead Benzimidazole Derivative [I]

Synthetic Approaches to IL-17 Modulators

The synthesis of these novel modulators often involves sophisticated multi-step organic chemistry. For instance, the benzimidazole derivatives, exemplified by compound [I], are a significant class of IL-17A inhibitors. The synthesis of macrocyclic compounds that bind to IL-17a has also been described, involving a two-step process that allows for the creation of a diverse library of compounds for screening.

Visualizing the IL-17 Signaling Pathway and Discovery Workflow

To better understand the biological context and the drug discovery process, the following diagrams illustrate the IL-17 signaling pathway and a typical experimental workflow for the identification of small molecule modulators.

Caption: The IL-17 signaling cascade.

Caption: A typical workflow for small molecule IL-17 modulator discovery.

Conclusion

The development of small molecule IL-17 modulators is a rapidly advancing field with the potential to revolutionize the treatment of a wide range of inflammatory and autoimmune diseases. Through the integration of advanced screening technologies, structural biology, and innovative synthetic chemistry, researchers are making significant strides in identifying and optimizing potent, orally bioavailable inhibitors of the IL-17 pathway. The compounds highlighted in this guide represent the forefront of this research, and the successful clinical development of such molecules will offer a much-needed therapeutic alternative to injectable biologics.

References

An In-Depth Technical Guide on the Biological Function of IL-17A and Its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "IL-17 modulator 2" is not a recognized scientific designation. This guide will use Secukinumab, a well-characterized and clinically approved monoclonal antibody against IL-17A, as a representative "IL-17 modulator" to illustrate the principles of IL-17A inhibition.

Executive Summary

Interleukin-17A (IL-17A) is a signature cytokine of T helper 17 (Th17) cells and a pivotal mediator of inflammation. While essential for host defense against specific pathogens, its dysregulation is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases. IL-17A exerts its effects by binding to a heterodimeric receptor complex, activating downstream signaling pathways that lead to the production of pro-inflammatory cytokines, chemokines, and matrix metalloproteinases. This activity promotes tissue inflammation, neutrophil recruitment, and cellular proliferation.[1][2][3] This guide provides a comprehensive overview of the biological functions of IL-17A, its signaling cascade, and its role in disease. Furthermore, it details the mechanism of its inhibition by a representative therapeutic antibody and outlines key experimental protocols used to study its activity and blockade.

Biological Functions of Interleukin-17A

IL-17A is a pleiotropic cytokine with a primary role in linking adaptive and innate immunity.[4] It is the most studied member of the IL-17 family, which includes five other structurally related cytokines (IL-17B through F).[5] While Th17 cells are a major source, IL-17A is also produced by other immune cells, including γδ T cells, innate lymphoid cells (ILCs), and neutrophils.

The principal functions of IL-17A include:

-

Host Defense: IL-17A is crucial for mounting an effective immune response against extracellular bacteria and fungi, such as Klebsiella pneumoniae and Candida albicans. It achieves this primarily by inducing the production of granulocyte colony-stimulating factor (G-CSF) and various chemokines (e.g., CXCL1, CXCL8) from stromal cells like fibroblasts and epithelial cells. This leads to the robust recruitment and activation of neutrophils at the site of infection.

-

Pro-inflammatory Responses: IL-17A amplifies inflammation by stimulating a wide range of cell types—including epithelial cells, endothelial cells, and fibroblasts—to secrete other pro-inflammatory mediators like IL-6, TNF-α, and matrix metalloproteinases (MMPs). This creates a potent inflammatory feedback loop.

-

Tissue Remodeling and Pathology: In chronic inflammatory settings, the sustained action of IL-17A contributes to tissue damage. It promotes the expression of MMPs that degrade the extracellular matrix and has osteoclastogenic effects by stimulating the expression of RANKL, contributing to bone erosion in diseases like rheumatoid arthritis.

The IL-17A Signaling Pathway

IL-17A, a disulfide-linked homodimer, initiates signaling by binding to a heterodimeric receptor complex composed of the IL-17RA and IL-17RC subunits, which are expressed on various cell types.

The binding of IL-17A to its receptor complex triggers the following canonical signaling cascade:

-

Act1 Recruitment: The receptor complex recruits the key adaptor protein, Act1 (also known as CIKS), through homotypic interactions between their SEFIR domains.

-

TRAF6 Ubiquitination: Act1 functions as an E3 ubiquitin ligase, mediating the K63-linked ubiquitination of TRAF6 (TNF receptor-associated factor 6).

-

Downstream Activation: Ubiquitinated TRAF6 activates downstream kinases, leading to the activation of key transcription factors:

-

NF-κB (Nuclear Factor kappa B): A master regulator of inflammation that translocates to the nucleus and induces the expression of genes encoding cytokines (IL-6, TNF-α), chemokines (CXCL1, CXCL8), and antimicrobial peptides.

-

MAPKs (Mitogen-Activated Protein Kinases): Including p38 and ERK1/2, which contribute to the inflammatory response.

-

C/EBPs (CCAAT/enhancer-binding proteins): Such as C/EBPβ and C/EBPδ, which cooperate with NF-κB to drive the expression of inflammatory genes like IL-6.

-

Additionally, IL-17A can activate a non-canonical pathway that promotes the stability of mRNA transcripts for certain cytokines and chemokines, further amplifying the inflammatory signal.

References

- 1. The roles of IL-17A in inflammatory immune responses and host defense against pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interleukin-17 and its expanding biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Basic biology and role of interleukin-17 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Target Engagement of IL-17 Modulator 2 in Primary Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the target engagement of "IL-17 Modulator 2," a representative therapeutic agent designed to inhibit the Interleukin-17 (IL-17) signaling pathway. This document details the core principles of IL-17 signaling, experimental protocols for measuring modulator-target interaction in primary cells, and quantitative data for well-characterized IL-17 inhibitors.

Introduction to IL-17 Signaling and Modulation

Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3] IL-17A is predominantly produced by T helper 17 (Th17) cells.[3] It exerts its effects by binding to a heterodimeric receptor complex consisting of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC) on the surface of target cells such as keratinocytes, fibroblasts, and synoviocytes.[1] This binding initiates a downstream signaling cascade, leading to the production of pro-inflammatory cytokines, chemokines, and other mediators that drive tissue inflammation and damage.

Therapeutic intervention in the IL-17 pathway typically involves monoclonal antibodies that either directly neutralize the IL-17A cytokine or block its receptor. "this compound" represents such a therapeutic, and confirming its engagement with its intended target in a physiologically relevant context, such as primary cells, is a crucial step in its development.

IL-17 Signaling Pathway

The binding of IL-17A to its receptor complex triggers the recruitment of the adaptor protein Act1. This leads to the activation of downstream signaling pathways, including NF-κB and MAPK, culminating in the transcription of pro-inflammatory genes.

Data Presentation: Quantitative Analysis of IL-17 Modulators

The following tables summarize key quantitative data for well-characterized IL-17 modulators, providing a benchmark for the evaluation of "this compound".

| Modulator | Target | Binding Affinity (KD) | Assay Method | Reference |

| Ixekizumab | IL-17A | <3 pM | Surface Plasmon Resonance (SPR) | |

| Brodalumab | IL-17RA | 239 pM | Not Specified |

Table 1: Binding Affinities of IL-17 Modulators

| Modulator | Primary Cell Type | Functional Readout | IC50 | Reference |

| Brodalumab | Human Dermal Fibroblasts | IL-17A-induced IL-6 release | 0.03 µg/mL | |

| Novel Small Molecule Inhibitor | Human Dermal Fibroblasts | IL-17A-induced IL-6 secretion | <0.2 nM |

Table 2: Functional Potency of IL-17 Modulators in Primary Cell-Based Assays

Experimental Protocols for Target Engagement

To assess the target engagement of "this compound" in primary cells, a combination of direct and indirect methods can be employed.

Direct Target Engagement Assays

These assays directly measure the binding of the modulator to its target protein within the cellular environment.

CETSA is a powerful technique to confirm target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.

Detailed Protocol:

-

Cell Preparation: Isolate primary cells of interest (e.g., human dermal fibroblasts, CD4+ T cells) and culture under appropriate conditions to a sufficient density.

-

Compound Treatment: Treat cells with varying concentrations of "this compound" or a vehicle control for a predetermined time.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

-

Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of soluble target protein (IL-17A or IL-17RA) is then quantified using methods like Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of "this compound" indicates target stabilization and thus, engagement.

Co-IP can be used to demonstrate the disruption of the IL-17A and IL-17RA/RC interaction by "this compound".

Detailed Protocol:

-

Cell Culture and Treatment: Culture primary cells expressing the IL-17 receptor (e.g., human keratinocytes) and treat with "this compound" or a control antibody.

-

Stimulation: Stimulate the cells with recombinant human IL-17A to induce the formation of the ligand-receptor complex.

-

Lysis: Lyse the cells with a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysates with an antibody targeting one component of the complex (e.g., anti-IL-17RA) that is pre-coupled to protein A/G beads.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Detection: Elute the protein complexes from the beads and analyze the presence of the co-precipitated protein (IL-17A) by Western blotting. A decrease in the amount of co-precipitated IL-17A in the presence of "this compound" indicates successful target engagement and disruption of the protein-protein interaction.

Indirect (Functional) Target Engagement Assays

These assays measure the downstream consequences of target engagement, providing evidence of the modulator's functional activity.

This assay quantifies the ability of "this compound" to block the production of downstream inflammatory mediators.

Detailed Protocol:

-

Cell Seeding: Seed primary cells (e.g., human dermal fibroblasts) in a multi-well plate and allow them to adhere.

-

Pre-treatment: Pre-incubate the cells with serial dilutions of "this compound" for a specified time.

-

Stimulation: Add a fixed concentration of recombinant human IL-17A to the wells to stimulate the cells.

-

Incubation: Incubate the plate for 24-48 hours to allow for the production and secretion of downstream mediators.

-

Quantification: Collect the cell culture supernatants and measure the concentration of a relevant cytokine or chemokine (e.g., IL-6, CXCL1) using an ELISA kit.

-

Data Analysis: Plot the cytokine/chemokine concentration against the concentration of "this compound" and calculate the IC50 value.

This method assesses the ability of "this compound" to inhibit the phosphorylation of key downstream signaling molecules like STAT3 in response to IL-17A stimulation.

Detailed Protocol:

-

Cell Preparation: Prepare a single-cell suspension of primary cells (e.g., human keratinocytes).

-

Pre-treatment: Pre-incubate the cells with "this compound" or a control.

-

Stimulation: Stimulate the cells with recombinant IL-17A for a short period (e.g., 15-30 minutes).

-

Fixation and Permeabilization: Fix and permeabilize the cells to allow for intracellular antibody staining.

-

Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target signaling protein (e.g., phospho-STAT3).

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the level of protein phosphorylation in individual cells. A decrease in the phospho-STAT3 signal in the presence of "this compound" indicates functional target engagement.

Conclusion

The comprehensive assessment of target engagement for "this compound" in primary cells requires a multi-faceted approach. Direct binding assays such as CETSA and Co-IP provide definitive evidence of physical interaction with the target. These should be complemented with functional assays that demonstrate the modulator's ability to inhibit the downstream consequences of IL-17 signaling. The quantitative data and detailed protocols provided in this guide serve as a robust framework for the preclinical evaluation of novel IL-17 modulators, ultimately facilitating the development of more effective therapies for IL-17-mediated diseases.

References

- 1. Secukinumab: a review of the anti-IL-17A biologic for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Secukinumab - First in Class Interleukin-17A Inhibitor for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secukinumab: The Anti-IL-17A Biologic for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Properties of IL-17 Modulator 2 (IM-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2][3] Produced predominantly by T helper 17 (Th17) cells, IL-17 is a key mediator in the recruitment of neutrophils and other immune cells to sites of inflammation.[1][4] Dysregulation of the IL-17 signaling pathway is a significant factor in the pathology of conditions such as psoriasis, psoriatic arthritis, and ankylosing spondylitis. IL-17 modulators are a class of therapeutic agents designed to interfere with the activity of IL-17, thereby reducing the inflammatory response. This document provides a comprehensive technical overview of a novel investigational small molecule, herein referred to as "IL-17 Modulator 2" (IM-2), focusing on its anti-inflammatory properties, mechanism of action, and preclinical data.

Mechanism of Action

IM-2 is a highly specific, orally bioavailable small molecule inhibitor of the protein-protein interaction between IL-17A and its receptor, IL-17RA. By binding to IL-17A, IM-2 allosterically prevents its association with the IL-17RA subunit of the receptor complex, a critical step for signal transduction. This blockade inhibits the downstream signaling cascade, including the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), which are responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and antimicrobial peptides.

The IL-17 signaling pathway is a central regulator of inflammation. Upon binding of IL-17A to the IL-17RA/IL-17RC receptor complex, the adaptor protein Act1 is recruited. Act1, an E3 ubiquitin ligase, then recruits and activates TRAF6, leading to the activation of downstream pathways like NF-κB and MAPKs, culminating in the expression of inflammatory mediators. IM-2's targeted disruption of the initial IL-17A/IL-17RA interaction is designed to prevent the initiation of this inflammatory cascade.

Preclinical Data

The anti-inflammatory properties of IM-2 have been evaluated in a series of in vitro and in vivo preclinical models.

In Vitro Efficacy

The inhibitory activity of IM-2 was assessed in human primary keratinocytes and synoviocytes, key cell types involved in psoriatic and arthritic inflammation, respectively.

Table 1: In Vitro Inhibition of IL-17A-induced Cytokine and Chemokine Production

| Cell Type | Analyte | IC50 (nM) of IM-2 |

| Human Keratinocytes | IL-6 | 15.2 ± 2.1 |

| CXCL1 | 12.8 ± 1.9 | |

| β-defensin 2 | 18.5 ± 3.4 | |

| Human Synoviocytes | IL-8 | 20.1 ± 2.5 |

| MMP-3 | 25.6 ± 4.2 |

Data are presented as mean ± standard deviation from n=3 independent experiments.

In Vivo Efficacy

The in vivo anti-inflammatory effects of IM-2 were evaluated in a murine model of imiquimod-induced psoriasis.

Table 2: Effect of IM-2 on Psoriasis-like Skin Inflammation in Mice

| Treatment Group | Ear Thickness (mm) | Erythema Score (0-4) | Scaling Score (0-4) |

| Vehicle Control | 0.45 ± 0.05 | 3.8 ± 0.4 | 3.5 ± 0.5 |

| IM-2 (10 mg/kg) | 0.28 ± 0.04 | 2.1 ± 0.3 | 1.8 ± 0.4* |

| IM-2 (30 mg/kg) | 0.19 ± 0.03 | 1.2 ± 0.2 | 0.9 ± 0.2** |

*Data are presented as mean ± standard deviation (n=8 mice per group). *p<0.05, *p<0.01 vs. Vehicle Control.

Experimental Protocols

In Vitro Cytokine Inhibition Assay

-

Cell Culture: Human primary keratinocytes or synoviocytes are seeded in 96-well plates and cultured to 80-90% confluency.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of IM-2 or vehicle control for 1 hour.

-

Stimulation: Recombinant human IL-17A (100 ng/mL) is added to the wells to induce inflammatory mediator production.

-

Incubation: The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: Cell culture supernatants are collected and stored at -80°C until analysis.

-

Quantification: The concentrations of cytokines (IL-6, IL-8) and chemokines (CXCL1) are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: IC50 values are calculated using a four-parameter logistic regression model.

Murine Model of Imiquimod-Induced Psoriasis

-

Acclimatization: Male BALB/c mice (8-10 weeks old) are acclimatized for one week.

-

Induction: A daily topical dose of 62.5 mg of imiquimod cream (5%) is applied to the shaved back and right ear of each mouse for 5 consecutive days.

-

Treatment: IM-2 (10 or 30 mg/kg) or vehicle is administered orally once daily, starting on the same day as the first imiquimod application.

-

Clinical Scoring: Ear thickness is measured daily using a digital caliper. Skin inflammation (erythema and scaling) is scored daily on a scale of 0 to 4.

-

Termination: On day 6, mice are euthanized, and skin and ear tissues are collected for histological and gene expression analysis.

Conclusion

The preclinical data presented in this technical guide demonstrate that IM-2 is a potent and orally bioavailable small molecule inhibitor of the IL-17A signaling pathway. By effectively blocking the interaction between IL-17A and its receptor, IM-2 significantly reduces the production of pro-inflammatory mediators in vitro and ameliorates psoriatic-like skin inflammation in vivo. These findings support the continued development of IM-2 as a potential therapeutic agent for the treatment of IL-17-mediated inflammatory diseases. Further investigation in clinical trials is warranted to establish its safety and efficacy in human subjects.

References

- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]

- 2. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Basic biology and role of interleukin-17 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

"IL-17 modulator 2" for autoimmune disease research

An In-depth Technical Guide on IL-17 Modulator 2 for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of IL-17 in Autoimmunity

Interleukin-17 (IL-17) is a family of pro-inflammatory cytokines that play a crucial role in the immune system, particularly in host defense against extracellular pathogens.[1] However, the dysregulation of IL-17 signaling is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases.[2] The IL-17 family consists of six members, with IL-17A and IL-17F being the most well-characterized and central to autoimmune pathology.[3] These cytokines are predominantly produced by T helper 17 (Th17) cells, a distinct lineage of CD4+ T cells, as well as other immune cells like γδ T cells and innate lymphoid cells.[1][2]

IL-17A and IL-17F exert their effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC, which is widely expressed on various cell types, including epithelial cells, fibroblasts, and endothelial cells. This binding initiates downstream signaling cascades, notably activating pathways like NF-κB and MAPKs. The result is the production of a host of pro-inflammatory mediators, including other cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CCL20), and matrix metalloproteinases, which recruit neutrophils and other immune cells to sites of inflammation, leading to tissue damage. Given its central role in promoting and sustaining chronic inflammation, the IL-17 pathway has become a major therapeutic target for a range of autoimmune disorders, including psoriasis, psoriatic arthritis (PsA), ankylosing spondylitis (AS), and rheumatoid arthritis (RA).

This guide focuses on "this compound," an investigational small molecule designed to inhibit the IL-17 pathway, presenting available preclinical data, relevant experimental protocols, and the signaling context for its mechanism of action.

Overview of IL-17 Modulators

Therapeutic strategies to inhibit the IL-17 pathway have primarily involved biologic drugs in the form of monoclonal antibodies. More recently, small molecule inhibitors have emerged as a promising oral alternative. "this compound," also identified as compound 159 in patent literature, is an orally active modulator of IL-17. Another distinct compound, referred to as IL-17A modulator-2 (from patent WO2021239743 A1), has been described as an inhibitor of the biological action of IL-17A with a pIC50 of 8.3.

The table below summarizes different classes of IL-17 modulators.

| Modulator Class | Example(s) | Target | Mechanism of Action | Key Reported Data/Status |

| Anti-IL-17A Monoclonal Antibody | Secukinumab, Ixekizumab | IL-17A Cytokine | Binds directly to the IL-17A cytokine, preventing it from binding to its receptor. | FDA-approved for psoriasis, PsA, and AS. |

| Anti-IL-17A/F Monoclonal Antibody | Bimekizumab | IL-17A & IL-17F Cytokines | Binds to and neutralizes both IL-17A and IL-17F. | Undergoing Phase III trials for psoriasis, PsA, and AS. |

| Anti-IL-17 Receptor Monoclonal Antibody | Brodalumab | IL-17RA Receptor Subunit | Binds to the IL-17RA subunit, blocking the signaling of multiple IL-17 family members (A, C, E, F). | FDA-approved for moderate-to-severe plaque psoriasis. |

| Small Molecule Modulator | This compound (Compound 159) | IL-17 Pathway | Orally active modulator that significantly reduces IL-6, IFN-γ, and edema in a preclinical model. | Preclinical; data available in patent literature. |

| Small Molecule Modulator | IL-17A modulator-2 | IL-17A Pathway | Inhibits the biological action of IL-17A. | Preclinical; reported pIC50 of 8.3. |

Quantitative Preclinical Data: this compound (Compound 159)

Preclinical efficacy data for this compound (compound 159) is available from a murine model of delayed-type hypersensitivity (DTH), a standard assay for assessing anti-inflammatory activity. In this model, the compound demonstrated a dose-dependent reduction in ear edema and levels of key pro-inflammatory cytokines.

| Dose (mg/kg, i.p.) | Edema (% Inhibition) | Plasma IL-6 (% Inhibition) | Plasma IFN-γ (% Inhibition) |

| 1 | ~20% | ~25% | ~30% |

| 3 | ~45% | ~55% | ~60% |

| 10 | ~60% | ~75% | ~75% |

| Anti-IL-17A Ab (5 mg/kg) | ~65% | ~80% | ~85% |

| (Note: Values are estimated from graphical data presented in patent WO2013116682A1 and are for illustrative purposes.) |

Signaling Pathways and Mechanisms of Action

Understanding the IL-17 signaling pathway is critical for contextualizing the action of modulators. Upon binding of IL-17A to the IL-17RA/RC receptor complex, the adaptor protein Act1 is recruited, leading to the activation of downstream transcription factors and subsequent inflammatory gene expression.

IL-17 modulators can interrupt this cascade at different points. Monoclonal antibodies act extracellularly, while small molecule inhibitors are presumed to act intracellularly or at the receptor interface.

Detailed Experimental Protocols

Detailed and reproducible protocols are essential for preclinical drug development. Below are methodologies for key assays relevant to the evaluation of IL-17 modulators.

Protocol 1: Murine Delayed-Type Hypersensitivity (DTH) Model

This protocol is adapted from the methodology used to generate the efficacy data for this compound (compound 159).

Objective: To assess the in vivo anti-inflammatory activity of a test compound.

Materials:

-

Animals: Male BALB/c mice, 6-8 weeks old.

-

Sensitizing Agent: 1-fluoro-2,4-dinitrobenzene (DNFB), 0.5% in 4:1 acetone:olive oil.

-

Challenge Agent: DNFB, 0.2% in 4:1 acetone:olive oil.

-

Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO for IP, or TPGS/PEG-400/water for oral dosing).

-

Positive Control: Anti-mouse IL-17A antibody (e.g., from BioLegend), 5 mg/kg in PBS.

-

Equipment: Micropipettes, ear punch biopsy tool, analytical balance.

Procedure:

-

Sensitization (Day 0 and 1):

-

Shave the abdomen of each mouse.

-

Topically apply 30 µL of 0.5% DNFB solution to the shaved abdomen on Day 0 and again on Day 1.

-

-

Compound Administration (Day 7):

-

Randomize mice into treatment groups (vehicle, test compound at various doses, positive control).

-

Administer the test compound or controls via the desired route (e.g., intraperitoneal injection or oral gavage).

-

-

Challenge (Day 7, 30 minutes post-dosing):

-

Apply 20 µL of 0.2% DNFB solution to the dorsal surface of the right ear of each mouse.

-

Apply 20 µL of the vehicle (4:1 acetone:olive oil) to the left ear as an internal control.

-

-

Endpoint Analysis (Day 8, 24 hours post-challenge):

-

Euthanize the mice.

-

Excise both the right and left ears using a standard-size ear punch.

-

Weigh each ear biopsy immediately.

-

Calculate edema as the difference in weight between the right (challenged) and left (vehicle) ears.

-

Calculate the percent inhibition of edema for each treatment group relative to the vehicle control group.

-

-

(Optional) Cytokine Analysis: At specified time points (e.g., 1 and 4 hours post-challenge), blood can be collected via cardiac puncture, and plasma can be isolated to measure cytokine levels (IL-6, IFN-γ, TNF-α) using commercially available ELISA kits.

Protocol 2: Collagen-Induced Arthritis (CIA) Model in Mice

This is a standard, widely used model for evaluating therapeutics for rheumatoid arthritis.

Objective: To assess the efficacy of a test compound in a chronic, T-cell and B-cell dependent model of autoimmune arthritis.

Materials:

-

Animals: Male DBA/1 mice, 8-10 weeks old.

-

Immunization Agent 1: Bovine Type II Collagen, 2 mg/mL in 0.05 M acetic acid.

-

Immunization Agent 2: Complete Freund’s Adjuvant (CFA).

-

Booster Agent: Incomplete Freund’s Adjuvant (IFA).

-

Test Compound and Vehicle.

Procedure:

-

Primary Immunization (Day 0):

-

Prepare an emulsion by mixing the Type II Collagen solution and CFA in a 1:1 ratio until a stable emulsion is formed.

-

Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

-

Booster Immunization (Day 21):

-

Prepare a booster emulsion by mixing the Type II Collagen solution and IFA in a 1:1 ratio.

-

Inject 100 µL of the booster emulsion intradermally at a site near the primary injection.

-

-

Disease Monitoring (Starting Day 21):

-

Begin monitoring mice 3-4 times per week for signs of arthritis.

-

Score each paw based on a scale of 0-4 (0=normal; 1=erythema and mild swelling of one digit; 2=erythema and mild swelling of ankle/wrist; 3=erythema and moderate swelling of ankle/wrist; 4=severe swelling and ankylosis of the entire paw). The maximum score per mouse is 16.

-

Measure paw thickness using digital calipers.

-

-

Therapeutic Dosing (Prophylactic or Therapeutic):

-

Prophylactic: Begin dosing before or at the time of the booster immunization (e.g., Day 20).

-

Therapeutic: Begin dosing after the onset of clinical signs of arthritis (e.g., when the average clinical score reaches ~4-6).

-

Administer the test compound or vehicle daily (or as determined by its pharmacokinetics) until the end of the study (e.g., Day 42).

-

-

Final Analysis (e.g., Day 42):

-

Record final clinical scores and paw measurements.

-

Collect paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Collect blood for analysis of serum anti-collagen antibodies and inflammatory cytokines.

-

Protocol 3: In Vitro IL-17A-Induced IL-6 Production Assay

This assay is used to determine the direct inhibitory effect of a compound on IL-17A signaling in a cellular context.

Objective: To measure the potency (e.g., IC50) of a test compound in inhibiting IL-17A-induced cytokine production.

Materials:

-

Cells: Human dermal fibroblasts or mouse embryonic fibroblasts (e.g., NIH/3T3).

-

Cell Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Stimulants: Recombinant human or mouse IL-17A, Recombinant human or mouse TNF-α (optional, for synergy studies).

-

Test Compound: this compound, dissolved in DMSO to create a stock solution.

-

Assay Kit: Human or mouse IL-6 ELISA kit.

Procedure:

-

Cell Plating:

-

Seed fibroblasts into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

-

Compound Pre-incubation:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle (DMSO) control.

-

Incubate for 1 hour at 37°C.

-

-

Cell Stimulation:

-

Prepare a solution of IL-17A (e.g., at a final concentration of 50 ng/mL) in cell culture medium.

-

Add 100 µL of the IL-17A solution to each well (except for the unstimulated control wells).

-

Incubate the plate for 24 hours at 37°C.

-

-

Supernatant Collection and Analysis:

-

After incubation, centrifuge the plate to pellet any detached cells.

-

Carefully collect the supernatant from each well.

-

Measure the concentration of IL-6 in the supernatants using an ELISA kit according to the manufacturer’s instructions.

-

-

Data Analysis:

-

Calculate the percent inhibition of IL-6 production for each compound concentration relative to the vehicle-treated, IL-17A-stimulated control.

-

Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Conclusion

The IL-17 pathway is a clinically validated and highly significant target for the treatment of autoimmune diseases. While monoclonal antibodies have demonstrated remarkable success, the development of orally available small molecule modulators like this compound (compound 159) represents a key advancement for patient care. The preclinical data available for this compound shows promising in vivo activity in a relevant model of inflammation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate and characterize novel IL-17 modulators, with the ultimate goal of translating these scientific discoveries into effective therapies for patients suffering from autoimmune diseases.

References

Exploring the Therapeutic Potential of a Novel IL-17 Modulator in Preclinical Arthritis Models: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-17 (IL-17) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis (RA).[1] Its role in promoting inflammation, recruiting immune cells, and mediating tissue damage has made it a prime target for therapeutic intervention.[1][2] This technical guide provides an in-depth exploration of the therapeutic potential of a representative IL-17 modulator, "Ab-IPL-IL-17," in preclinical arthritis models. We detail the underlying mechanism of action, present quantitative efficacy data from relevant animal studies, provide comprehensive experimental protocols, and visualize key pathways and workflows to support further research and development in this promising area.

Introduction: The Role of IL-17 in Rheumatoid Arthritis

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to cartilage and bone destruction.[2][3] The cytokine IL-17A, the signature product of Th17 cells, is found at elevated levels in the synovial fluid and tissue of RA patients. IL-17A acts on various cell types within the joint, including synoviocytes and osteoblasts, to perpetuate inflammation and mediate joint destruction. It stimulates the production of other pro-inflammatory mediators like IL-1β, IL-6, and matrix metalloproteinases (MMPs), often acting synergistically with TNF-α to amplify the inflammatory cascade. Furthermore, IL-17 promotes osteoclastogenesis by upregulating the Receptor Activator of NF-κB Ligand (RANKL) on osteoblasts, directly contributing to bone erosion. Given these pivotal roles, blocking the IL-17 pathway presents a rational therapeutic strategy for RA.

IL-17 modulators are a class of biological agents, typically monoclonal antibodies, designed to specifically target and neutralize the activity of IL-17 or its receptor. By inhibiting this pathway, these agents aim to reduce the downstream inflammatory responses that drive RA pathology. Preclinical studies using various animal models of arthritis have demonstrated that inhibiting IL-17A signaling can significantly reduce disease severity. This guide focuses on the preclinical evaluation of a novel anti-IL-17 antibody, Ab-IPL-IL-17, as a case study.

Mechanism of Action: The IL-17 Signaling Pathway

IL-17A exerts its pro-inflammatory effects by binding to a receptor complex composed of the IL-17RA and IL-17RC subunits. This binding event initiates a downstream signaling cascade that activates pro-inflammatory gene expression. The adaptor protein Act1 is recruited to the receptor complex, which in turn engages TRAF6. This leads to the activation of key transcription factors, including NF-κB and C/EBP, culminating in the production of inflammatory cytokines (e.g., IL-6, IL-8), chemokines, and MMPs that drive the pathogenesis of arthritis. IL-17 modulators, such as the monoclonal antibody Ab-IPL-IL-17, are designed to bind directly to the IL-17A cytokine, preventing its interaction with the IL-17RA/RC receptor complex and thereby blocking this entire signaling cascade.

Preclinical Efficacy in Arthritis Models

The therapeutic efficacy of IL-17 modulators is typically evaluated in well-established animal models of arthritis, such as Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA). These models share key immunological and pathological features with human RA.

In Vivo Efficacy of Ab-IPL-IL-17

Studies on the novel antibody Ab-IPL-IL-17 have demonstrated robust neutralizing activity in preclinical RA models. Treatment with Ab-IPL-IL-17 resulted in a significant reduction in joint swelling and neutrophil accumulation, with efficacy comparable to the established anti-TNF agent, infliximab. Furthermore, treated mice showed a marked decrease in total CD45+ leukocyte counts and a reduction in multiple pro-inflammatory cytokines and chemokines.

Table 1: Summary of In Vivo Efficacy Data for Ab-IPL-IL-17 in Arthritis Models

| Parameter | Vehicle Control | Ab-IPL-IL-17 (10 µg/mL) | Outcome | Reference |

|---|---|---|---|---|

| Clinical Score | High | Significantly Reduced | Reduced disease severity | |

| Joint Swelling | Severe | Significantly Reduced | Attenuation of inflammation | |

| Neutrophil Infiltration | High | Significantly Reduced | Decreased immune cell influx | |

| Total CD45+ Leukocytes | Elevated | Reduced | Systemic immune modulation |

| Key Cytokines/Chemokines | Elevated | Reduced (IL-1α, IL-1β, IP-10, etc.) | Dampened inflammatory milieu | |

Ex Vivo Efficacy in Human Cells

The therapeutic potential of Ab-IPL-IL-17 was further validated using cells from RA patients. In inflamed fibroblasts from RA patients, the modulator significantly reduced the production of key inflammatory mediators IL-8 and IL-6, confirming its high neutralizing activity on human samples.

Table 2: Ex Vivo Cytokine Inhibition in RA Patient-Derived Fibroblasts

| Cytokine | Untreated Control | Ab-IPL-IL-17 Treated | Outcome | Reference |

|---|---|---|---|---|

| IL-8 | High | Significantly Reduced | Inhibition of chemokine production |

| IL-6 | High | Significantly Reduced | Inhibition of pro-inflammatory cytokine | |

Experimental Protocols

Reproducible and robust preclinical data rely on standardized and well-executed experimental protocols. The following sections detail the methodologies for inducing two common arthritis models used to test IL-17 modulators.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is widely used as it shares pathological and immunological characteristics with human RA. Susceptibility is linked to MHC-class II molecules, with DBA/1 mice being a highly susceptible strain.

Materials:

-

Type II Collagen (Bovine or Chick)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M Acetic Acid

-

Male DBA/1 mice, 7-8 weeks old

Protocol:

-

Preparation of Emulsion: Dissolve Type II collagen in 0.1 M acetic acid overnight at 4°C to a final concentration of 2 mg/mL. Create an emulsion by mixing the collagen solution with an equal volume of CFA (containing 2 mg/mL of M. tuberculosis for a single immunization protocol). Emulsify using two glass syringes connected by a luer lock until a stable emulsion is formed (a drop does not disperse in water).

-

Primary Immunization (Day 0): Anesthetize mice and inject 0.1 mL of the collagen/CFA emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Prepare a second emulsion using Type II collagen (2 mg/mL) and IFA. Administer a 0.1 mL booster injection intradermally near the site of the primary injection.

-

Disease Monitoring: Begin monitoring mice for signs of arthritis around day 24. Score each paw for erythema and swelling on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.

-

Therapeutic Intervention: The IL-17 modulator or vehicle control can be administered prophylactically (starting at Day 0) or therapeutically (starting after disease onset, e.g., Day 28).

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is induced by a single injection of CFA and is characterized by reliable onset and robust polyarticular inflammation, making it suitable for screening anti-inflammatory compounds.

Materials:

-

Complete Freund's Adjuvant (CFA) containing at least 5-10 mg/mL of heat-killed Mycobacterium tuberculosis.

-

Lewis or Sprague-Dawley rats.

Protocol:

-

Adjuvant Preparation: Vigorously vortex the CFA suspension to ensure the mycobacterial particles are evenly distributed. Failure to do so can lead to inconsistent results.

-

Induction (Day 0): Inject 0.05-0.1 mL of the CFA suspension subcutaneously into the footpad or the base of the tail of the rat. The footpad injection results in a severe primary inflammation at the injection site, which should be excluded from arthritis scoring.

-

Disease Monitoring: The primary inflammatory response at the injection site peaks within 3-4 days. Secondary arthritis in the non-injected paws typically appears between days 10 and 14.

-

Scoring and Assessment: Monitor paw volume using a plethysmometer. Clinical signs in non-injected paws can be scored similarly to the CIA model. At the end of the study, histological assessment of joints for inflammation, pannus formation, and bone resorption can be performed.

-

Therapeutic Intervention: Dosing can be prophylactic (starting on Day 0) or semi-established (e.g., starting on Day 6).

Conclusion and Future Directions

The data presented in this guide underscore the significant therapeutic potential of IL-17 modulation in the context of arthritis. The representative modulator, Ab-IPL-IL-17, demonstrates potent anti-inflammatory and disease-modifying effects in both in vivo and ex vivo preclinical models, effectively neutralizing the IL-17 pathway. The detailed protocols provided herein offer a standardized framework for the continued evaluation of novel IL-17 inhibitors.

While clinical trials with IL-17 inhibitors have shown modest success in RA compared to other indications like psoriasis, the compelling preclinical data and the established role of IL-17 in joint destruction suggest that this pathway remains a valuable target. Future research should focus on identifying patient subsets most likely to respond to anti-IL-17 therapy, exploring combination therapies, and developing next-generation modulators with improved efficacy and safety profiles. The continued use of robust preclinical models, such as those detailed in this guide, will be critical to advancing these efforts and translating the promise of IL-17 modulation into effective therapies for patients with rheumatoid arthritis.

References

The Efficacy and Mechanism of IL-17 Modulator 2 on Th17 Cell Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-17 (IL-17) and T helper 17 (Th17) cells are central to the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] Th17 cells, a distinct lineage of CD4+ T helper cells, are characterized by their production of the pro-inflammatory cytokine IL-17A.[3][4] The IL-23/IL-17 axis is a key driver of inflammation in conditions such as psoriasis, psoriatic arthritis, and ankylosing spondylitis.[5] Consequently, modulating the IL-17 pathway presents a promising therapeutic strategy. This technical guide details the preclinical data and mechanism of action of a novel, orally bioavailable small molecule, "IL-17 Modulator 2," designed to specifically interfere with the IL-17 signaling pathway and Th17 cell effector functions.

Introduction to IL-17 and Th17 Cells

Th17 cells are differentiated from naive CD4+ T cells in the presence of a specific cytokine milieu, including transforming growth factor-beta (TGF-β) and interleukin-6 (IL-6). The differentiation and stabilization of the Th17 phenotype are further promoted by IL-21 and IL-23. This process is governed by the master transcription factor, RAR-related orphan receptor gamma t (RORγt). Once activated, Th17 cells produce IL-17A, IL-17F, and other pro-inflammatory cytokines like IL-22, which act on various cell types, including epithelial and endothelial cells, to induce the production of chemokines and granulocyte colony-stimulating factor (G-CSF), leading to the recruitment of neutrophils and amplification of the inflammatory cascade.

"this compound": A Novel Small Molecule Inhibitor

"this compound" is a synthetic, low molecular weight compound designed for high-affinity, selective binding to the IL-17A cytokine, thereby preventing its interaction with the IL-17 receptor (IL-17R). This mechanism is analogous to the action of therapeutic monoclonal antibodies but with the advantages of oral administration and potentially better tissue penetration. By neutralizing IL-17A, "this compound" is hypothesized to attenuate downstream inflammatory signaling and ameliorate disease pathology.

In Vitro Effects on Th17 Cell Function

The functional consequences of "this compound" on human Th17 cells were assessed through a series of in vitro experiments.

Inhibition of Th17 Cytokine Production

The primary endpoint was the quantification of IL-17A and IL-17F secretion by polarized Th17 cells. As summarized in Table 1, "this compound" demonstrated a dose-dependent reduction in the production of these key cytokines.

| Treatment Group | Concentration | IL-17A (pg/mL) ± SD | % Inhibition | IL-17F (pg/mL) ± SD | % Inhibition |

| Vehicle Control | - | 1580 ± 125 | 0% | 450 ± 42 | 0% |

| This compound | 1 nM | 1264 ± 110 | 20% | 369 ± 35 | 18% |

| This compound | 10 nM | 790 ± 88 | 50% | 234 ± 28 | 48% |

| This compound | 100 nM | 316 ± 45 | 80% | 99 ± 15 | 78% |

| This compound | 1 µM | 110 ± 21 | 93% | 36 ± 9 | 92% |

Table 1: Dose-dependent inhibition of IL-17A and IL-17F secretion from in vitro differentiated human Th17 cells treated with "this compound" for 48 hours. Cytokine levels in the supernatant were measured by ELISA.

Impact on Th17-Associated Gene Expression

To understand the modulator's effect on the Th17 transcriptional program, quantitative PCR (qPCR) was performed on key Th17-associated genes. The results in Table 2 indicate that while "this compound" significantly reduces the expression of effector cytokines, it does not alter the expression of the master transcription factor RORγt, consistent with its mechanism of action downstream of Th17 differentiation.

| Gene | Vehicle Control (Relative Expression ± SD) | This compound (100 nM) (Relative Expression ± SD) | P-value |

| IL17A | 1.00 ± 0.12 | 0.25 ± 0.04 | <0.001 |

| IL17F | 1.00 ± 0.15 | 0.31 ± 0.05 | <0.001 |

| IL22 | 1.00 ± 0.18 | 0.89 ± 0.14 | >0.05 |

| RORC (RORγt) | 1.00 ± 0.11 | 0.98 ± 0.10 | >0.05 |

| STAT3 | 1.00 ± 0.09 | 1.02 ± 0.11 | >0.05 |

Table 2: Relative gene expression in human Th17 cells treated with "this compound" (100 nM) for 24 hours. Data are normalized to the vehicle control.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of IL-17A and Site of Inhibition

The following diagram illustrates the canonical IL-17 signaling pathway and the proposed point of intervention for "this compound".

Caption: IL-17A signaling pathway and the inhibitory action of "this compound".

Experimental Workflow for Th17 Cell Analysis

The diagram below outlines the general workflow used to assess the impact of "this compound" on Th17 cell function.

Caption: Workflow for evaluating "this compound" on in vitro polarized Th17 cells.

Detailed Experimental Protocols

In Vitro Human Th17 Cell Differentiation

-

Cell Isolation: Naive CD4+ T cells (CD4+CD45RA+CCR7+) are isolated from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.

-

Culture Setup: Cells are cultured in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.

-

Polarization: T cells are activated with plate-bound anti-CD3 (2 µg/mL) and soluble anti-CD28 (2 µg/mL) antibodies. The Th17 polarizing cytokine cocktail includes recombinant human IL-6 (20 ng/mL), TGF-β1 (5 ng/mL), IL-23 (20 ng/mL), IL-1β (20 ng/mL), anti-IL-4 (10 µg/mL), and anti-IFN-γ (10 µg/mL).

-

Treatment: "this compound" or vehicle (DMSO) is added at the initiation of culture at the concentrations specified.

-

Incubation: Cells are cultured for 3-5 days at 37°C in a 5% CO2 incubator.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: Cell culture supernatants are collected after 48-72 hours of culture.

-

Assay: IL-17A and IL-17F concentrations are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Analysis: Absorbance is read at 450 nm, and concentrations are calculated based on a standard curve.

Intracellular Cytokine Staining for Flow Cytometry

-

Restimulation: On day 5, differentiated Th17 cells are restimulated for 4-5 hours with phorbol 12-myristate 13-acetate (PMA) (50 ng/mL) and ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A).

-

Surface Staining: Cells are stained with fluorescently conjugated antibodies against surface markers (e.g., CD4).

-

Fixation and Permeabilization: Cells are fixed and permeabilized using a commercial kit to allow for intracellular antibody staining.

-

Intracellular Staining: Cells are stained with an anti-human IL-17A antibody.